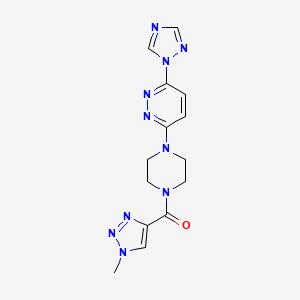
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative with a piperazine ring. Piperazine rings are common in many pharmaceutical drugs and are known for their versatile biological activity . The presence of the fluorophenyl group could potentially enhance the lipophilicity and metabolic stability of the compound .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also has a fluorophenyl group attached, which could potentially influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the fluorophenyl group and the sulfonamide moiety .Scientific Research Applications
Antibody Development and Environmental Analysis
The development of antibodies for use in environmental and food analysis showcases the application of sophisticated chemical compounds in detecting contaminants. Antibodies have been applied in various assays and techniques for clinical chemistry, endocrinology, and particularly in monitoring environmental contaminants and food safety. The work by Fránek and Hruška (2018) provides an overview of advancements in antibody development for detecting substances like herbicides, polychlorinated biphenyls, surfactants, and selected veterinary drugs, demonstrating the compound's relevance in enhancing specificity and sensitivity in environmental risk control and food safety analyses (Fránek & Hruška, 2018).
Nanofiltration and Water Treatment
In the domain of environmental applications, the synthesis and modification of nanofiltration (NF) membranes, particularly those based on piperazine compounds, have been identified as a promising avenue for improving water treatment technologies. Shao et al. (2022) discussed the significant potential of crumpled polyamide films in NF membranes, derived from piperazine-based compounds, for water softening, purification, and reuse. This advancement points to the chemical's role in achieving superior membrane separation performance, a critical factor in addressing global water scarcity and pollution challenges (Shao et al., 2022).
Therapeutic Research and Drug Design
The exploration of piperazine derivatives in therapeutic applications encompasses a wide range of potential uses, from antimicrobial to anticancer treatments. The versatility of the piperazine scaffold in drug design is highlighted by its presence in numerous pharmaceuticals with diverse therapeutic uses. Rathi et al. (2016) provided a comprehensive review of piperazine compounds patented for various therapeutic applications, underscoring the scaffold's flexibility and the impact of substituent modifications on pharmacokinetic and pharmacodynamic properties. This review offers valuable insights for future drug discovery and design efforts, illustrating the broad potential of piperazine derivatives in developing new treatments for various diseases (Rathi et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-18-6-8-19(9-7-18)23-14-12-22(13-15-23)11-10-21-26(24,25)16-17-4-2-1-3-5-17/h1-9,21H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMYCTLOWFWWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine](/img/structure/B2958965.png)

![4-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2958967.png)



![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)





